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2-Phenyl-1,3-thiazol-4-amine Documentation Hub

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  • Product: 2-Phenyl-1,3-thiazol-4-amine
  • CAS: 123970-57-0

Core Science & Biosynthesis

Foundational

Toxicity and safety data sheet (SDS) for aminothiazole derivatives

Technical Guide: Safety Profiling and Toxicity Management of Aminothiazole Derivatives Executive Summary: The Aminothiazole Paradox The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety Profiling and Toxicity Management of Aminothiazole Derivatives

Executive Summary: The Aminothiazole Paradox

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster kinase inhibitors (e.g., Dasatinib), antibiotics (e.g., Cefdinir), and dopamine agonists (e.g., Pramipexole). However, it is simultaneously flagged as a "structural alert" for idiosyncratic drug toxicity (IDT).

This guide synthesizes the safety data sheet (SDS) parameters for handling the raw scaffold with the high-level toxicological profiling required to de-risk derivatives during drug development. It moves beyond standard compliance into the mechanistic causality of toxicity—specifically metabolic bioactivation and thyroid peroxidase (TPO) inhibition—and provides validated protocols for assessment.

Part 1: Hazard Identification & Handling (SDS Core)

Substance: 2-Aminothiazole CAS Number: 96-50-4 Molecular Formula: C3H4N2S[1]

GHS Classification & Hazard Codes

While derivatives vary, the core scaffold presents specific acute risks that must be managed in the laboratory.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity, Oral Cat 4H302 Harmful if swallowed.[2]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[2][3]
STOT - Single Exp. Cat 3H335 May cause respiratory irritation.
Critical Handling Protocols (Self-Validating)
  • Respiratory Integrity: The H335 designation mandates the use of a fume hood.

    • Validation: Use a chemically resistant anemometer to verify face velocity is >0.5 m/s before weighing.

  • Ocular Protection: H319 indicates high solubility in ocular fluids.

    • Protocol: Wear tight-fitting safety goggles (ANSI Z87.1). Face shields are required if handling >10g of fine powder due to dust cloud potential.

  • Spill Neutralization: Do not use bleach (hypochlorite) immediately. Aminothiazoles can react with strong oxidizers to form reactive N-chloro intermediates. Use a dilute citric acid solution to protonate the amine (reducing volatility) before absorbing with vermiculite.

Part 2: Mechanistic Toxicology

To engineer safe drugs, one must understand why the scaffold is toxic. The toxicity is rarely intrinsic to the parent molecule but rather driven by its metabolic fate.

Metabolic Bioactivation (The "Soft Spot")

The thiazole ring is electron-rich, making it a target for Cytochrome P450 (CYP450) enzymes.

  • S-Oxidation: CYP450s oxidize the sulfur atom to a sulfoxide or sulfone.

  • Epoxidation: Oxidation across the C4-C5 double bond forms an unstable epoxide.

  • Ring Opening: These intermediates are highly electrophilic. They react with nucleophilic residues (cysteine thiols) on proteins, leading to:

    • Haptenization: Triggering immune-mediated idiosyncratic toxicity.

    • Depletion: Consuming cellular glutathione (GSH), leading to oxidative stress.

Thyroid Toxicity (TPO Inhibition)

Aminothiazoles mimic the structure of thioureylene antithyroid drugs (e.g., Methimazole). They inhibit Thyroid Peroxidase (TPO) by coordinating with the enzyme's heme group, preventing the iodination of tyrosine residues in thyroglobulin. This leads to reduced T3/T4 levels and compensatory thyroid hyperplasia (goiter).

Visualization: Bioactivation Pathway

Bioactivation Parent 2-Aminothiazole (Parent Drug) CYP CYP450 Oxidation (Bioactivation) Parent->CYP Reactive Reactive Intermediates (Epoxides / Sulfoxides) CYP->Reactive S-oxidation / C4-C5 Epoxidation GSH Glutathione (GSH) Trapping Reactive->GSH Detoxification Protein Cellular Proteins (Cys Residues) Reactive->Protein Covalent Binding Safe Stable Adduct (Excreted) GSH->Safe Toxic Protein Adducts (Immune Response/Toxicity) Protein->Toxic

Caption: Figure 1. The metabolic bifurcation of aminothiazoles. Toxicity depends on the balance between GSH detoxification and covalent protein binding.

Part 3: De-Risking Strategies in Drug Design

Medicinal chemists can mitigate these risks by blocking metabolic "hotspots."

StrategyMechanismEffect on Toxicity
C5-Substitution Placing a group (Methyl, Cl, F) at the C5 position.High Reduction. Sterically hinders the formation of the C4-C5 epoxide and blocks S-oxidation.
N-Acylation Converting the free amine to an amide.Moderate Reduction. Reduces the electron density of the ring, making it less susceptible to oxidative attack.
Electron Withdrawal Adding EWGs (e.g., CF3) to the ring.High Reduction. Lowers the HOMO energy, making the ring less reactive toward CYP oxidants.

Part 4: Experimental Protocols

These protocols are designed to be self-validating , meaning they include internal controls that confirm the assay worked, regardless of the test compound's result.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Quantify the propensity of a lead compound to form reactive intermediates.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH Regenerating System

  • Trapping Agent: Glutathione (GSH) labeled with stable isotopes (e.g., GSH-13C2, 15N) or Dansyl-GSH for fluorescence.

  • Analysis: LC-MS/MS (High Resolution).

Workflow:

  • Incubation: Mix Test Compound (10 µM) + HLM + GSH (5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH. Incubate at 37°C for 60 min.

  • Termination: Quench with ice-cold Acetonitrile. Centrifuge to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific mass shifts (+307 Da for GSH adducts).

Self-Validating Step:

  • Positive Control: Run Clozapine or Diclofenac in parallel. If you do not detect GSH adducts for these known offenders, the assay is invalid (likely inactive microsomes).

  • Negative Control: Run incubation without NADPH. Any adducts found here are non-metabolic (chemical reactivity) and indicate false positives for bioactivation.

Protocol B: Thyroid Peroxidase (TPO) Inhibition Screen

Objective: Assess potential for thyroid toxicity early in the design cycle.

Materials:

  • Source of TPO (Porcine thyroid microsomes or recombinant hTPO).

  • Substrate: Guaiacol or Amplex UltraRed.

  • Co-factor: Hydrogen Peroxide (H2O2).[4]

Workflow:

  • Baseline: Measure TPO activity by monitoring the oxidation of Guaiacol at 470 nm (kinetic mode).

  • Inhibition: Incubate TPO with Test Compound (various concentrations) for 15 min.

  • Reaction: Add H2O2 to initiate.

  • Calculation: Determine IC50 relative to vehicle control.

Self-Validating Step:

  • Reference Standard: Use Methimazole (MMI) or Propylthiouracil (PTU) .[4][5][6] The IC50 for MMI should be ~0.08 µM. Significant deviation indicates enzyme degradation.

Visualization: Safety Screening Workflow

SafetyWorkflow Design Lead Optimization (Aminothiazole Core) Screen1 In Silico Alert Check (C4/C5 Substitution?) Design->Screen1 Screen2 GSH Trapping Assay (Microsomal Stability) Screen1->Screen2 Decision Reactive Metabolites Detected? Screen2->Decision Screen3 TPO Inhibition Assay (Thyroid Risk) Decision->Screen3 No Redesign Redesign: Block Metabolic Hotspot Decision->Redesign Yes (>1% Turnover) Safe Proceed to In Vivo PK/Tox Screen3->Safe IC50 > 10µM Screen3->Redesign IC50 < 1µM

Caption: Figure 2. Tiered screening workflow to filter out high-risk aminothiazole candidates before in vivo trials.

References

  • Jakopin, Ž. (2020).[7] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244. Link

  • Kalgutkar, A. S., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology, 24(8), 1345–1410. Link

  • CDH Fine Chemical. (2023). "Safety Data Sheet: 2-Amino Thiazole." MSDS Registry. Link

  • Doerge, D. R., et al. (1991). "Mechanism of inactivation of thyroid peroxidase by thioureylene drugs." Biochemistry, 30(37), 8960–8964. Link

  • Yan, Z., et al. (2005). "A high-throughput glutathione trapping assay with combined high sensitivity and specificity."[8] Rapid Communications in Mass Spectrometry, 19(22), 3322–3330.[9] Link

Sources

Exploratory

The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of 2-Phenyl-1,3-thiazol-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-phenyl-1,3-thiazol-4-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its robust synthetic accessibi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenyl-1,3-thiazol-4-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its robust synthetic accessibility, coupled with its remarkable versatility in engaging a multitude of biological targets, has cemented its status as a cornerstone for the development of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and evolution of this critical chemical entity. We will delve into the foundational synthetic methodologies, dissect the intricate structure-activity relationships that govern its biological effects, and illuminate its profound impact on modern drug discovery, particularly in the realm of kinase inhibition and oncology. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both historical context and actionable insights for the continued exploitation of this remarkable scaffold.

A Historical Perspective: From Hantzsch's Synthesis to a Modern Medicinal Chemistry Mainstay

The journey of the 2-phenyl-1,3-thiazol-4-amine scaffold begins with the broader discovery of the 2-aminothiazole ring system. The seminal work of German chemist Arthur Hantzsch in 1887 laid the groundwork for the synthesis of this heterocyclic core. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea, provided a straightforward and versatile method for constructing the thiazole ring. This fundamental reaction remains a cornerstone of synthetic strategies for this class of compounds to this day.

Initially, the biological potential of 2-aminothiazoles was not immediately recognized. However, as the 20th century progressed and the field of medicinal chemistry blossomed, the 2-aminothiazole scaffold began to emerge as a recurring motif in biologically active molecules. Early investigations revealed a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.

The introduction of a phenyl group at the 4-position of the 2-aminothiazole ring proved to be a pivotal moment in the evolution of this scaffold. This modification not only influenced the physicochemical properties of the molecule but also opened up new avenues for therapeutic applications. The 2-phenyl-1,3-thiazol-4-amine core demonstrated a remarkable propensity for inhibiting protein kinases, a class of enzymes that play a crucial role in cellular signaling and are frequently dysregulated in diseases such as cancer. This discovery propelled the scaffold to the forefront of drug discovery efforts, particularly in oncology. A prime example of the therapeutic success of this scaffold is the multi-kinase inhibitor Dasatinib, a potent anticancer agent used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.

Synthetic Strategies: Constructing the 2-Phenyl-1,3-thiazol-4-amine Core

The synthesis of 2-phenyl-1,3-thiazol-4-amine and its derivatives largely relies on variations of the classical Hantzsch thiazole synthesis. The general mechanism involves the reaction of a substituted phenacyl halide (an α-haloketone) with a thiourea or a substituted thiourea.

The Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

The Hantzsch synthesis provides a direct and efficient route to the 2-amino-4-phenylthiazole core.

Experimental Protocol:

Materials:

  • Substituted acetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Iodine or Bromine (1.0 eq)

  • Ethanol

Procedure:

  • To a solution of the substituted acetophenone in ethanol, add thiourea.

  • Slowly add a solution of iodine or bromine in ethanol to the reaction mixture with stirring. The reaction is often exothermic and may require cooling.

  • After the addition is complete, the reaction mixture is typically refluxed for several hours to ensure complete cyclization.

  • Upon cooling, the hydrohalide salt of the 2-amino-4-phenylthiazole often precipitates.

  • The precipitate is collected by filtration and can be neutralized with a base, such as aqueous ammonia or sodium bicarbonate, to yield the free amine.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

  • Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction.

  • Iodine or Bromine acts as both a halogenating agent for the acetophenone in situ (if starting from the ketone) and as an oxidizing agent in the final dehydration step of the reaction mechanism.

  • Excess thiourea is often used to ensure the complete consumption of the α-haloketone.

  • Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps.

Below is a Graphviz diagram illustrating the general mechanism of the Hantzsch thiazole synthesis.

Hantzsch_Synthesis reagents α-Haloacetophenone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Cyclization Intermediate intermediate1->intermediate2 Cyclization product 2-Amino-4-phenylthiazole intermediate2->product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Modifications and Alternative Synthetic Routes

While the Hantzsch synthesis is the most prevalent method, other synthetic strategies have been developed to introduce diversity and improve reaction conditions. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

  • Solid-phase synthesis: This approach is amenable to high-throughput synthesis and the creation of compound libraries for screening purposes.

  • One-pot multi-component reactions: These reactions offer increased efficiency by combining multiple synthetic steps into a single operation.

A Privileged Scaffold in Drug Discovery: Biological Activities and Therapeutic Applications

The 2-phenyl-1,3-thiazol-4-amine scaffold has demonstrated a remarkable range of biological activities, making it a highly attractive starting point for drug discovery programs.[1]

Kinase Inhibition: A Dominant Therapeutic Application

Perhaps the most significant application of the 2-phenyl-1,3-thiazol-4-amine scaffold is in the development of protein kinase inhibitors.[2] Kinases are key regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. The 2-phenyl-1,3-thiazol-4-amine core can be readily modified to achieve potent and selective inhibition of various kinases.

Dasatinib: A Clinical Success Story

Dasatinib is a potent oral multi-kinase inhibitor that contains the 2-amino-4-phenylthiazole scaffold. It is a prime example of the successful application of this chemical core in oncology. Dasatinib inhibits a range of kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream targets and inhibiting cancer cell proliferation and survival.

Below is a simplified representation of the signaling pathway inhibited by Dasatinib.

Dasatinib_MOA BCR_ABL BCR-ABL Kinase Downstream Downstream Signaling (e.g., STAT5, Ras-MAPK) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Caption: Simplified mechanism of action of Dasatinib.

Anticancer Activity Beyond Kinase Inhibition

Derivatives of 2-phenyl-1,3-thiazol-4-amine have demonstrated anticancer activity through various mechanisms beyond direct kinase inhibition.[3] These include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[4]

A Spectrum of Other Biological Activities

The therapeutic potential of this scaffold extends beyond oncology. Various derivatives have been reported to possess:

  • Antimicrobial and Antifungal Activity: The scaffold has been incorporated into molecules with activity against a range of bacteria and fungi.[5]

  • Anti-inflammatory Activity: Certain derivatives have shown promise as anti-inflammatory agents.

  • Antiviral Activity: The 2-aminothiazole core is present in some antiviral compounds.

  • Anthelmintic Activity: Some derivatives have demonstrated activity against parasitic worms.[5]

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of 2-phenyl-1,3-thiazol-4-amine derivatives can be significantly modulated by the nature and position of substituents on the scaffold. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

Substitutions on the Phenyl Ring at the 4-Position

The electronic and steric properties of substituents on the C4-phenyl ring play a critical role in determining the potency and selectivity of these compounds, particularly as kinase inhibitors.

  • Electron-withdrawing groups (e.g., halogens, nitro groups) can influence the electronic distribution of the thiazole ring and impact binding interactions with target proteins.

  • Electron-donating groups (e.g., methoxy, methyl groups) can also modulate activity and can be optimized to enhance binding affinity.

  • Steric bulk at different positions of the phenyl ring can be exploited to achieve selectivity for specific kinases by targeting unique features of their ATP-binding pockets.

Modifications of the 2-Amino Group

The 2-amino group is a key site for derivatization and is often crucial for the biological activity of these compounds.

  • Acylation and Sulfonylation: Converting the primary amine to an amide or sulfonamide can introduce new hydrogen bonding interactions and hydrophobic contacts with the target protein, often leading to increased potency.

  • Alkylation: Introduction of alkyl or arylalkyl groups can modulate the lipophilicity and steric profile of the molecule.

  • Incorporation into larger ring systems: The 2-amino group can serve as a handle to construct more complex heterocyclic systems, leading to novel chemical entities with unique biological profiles.

The following table summarizes the anticancer activity of selected 2-phenyl-1,3-thiazol-4-amine derivatives, highlighting the impact of different substitution patterns.

Compound IDR1 (on Phenyl Ring)R2 (on 2-Amino Group)Target/Cell LineIC50/GI50 (µM)Reference
1a HHA549 (Lung Cancer)>10[3]
1b 4-ClHHT29 (Colon Cancer)8.5 (GI50)[3]
1c 4-OCH3HHeLa (Cervical Cancer)Moderate Activity[3]
2a HBenzoylL1210 (Leukemia)0.2-1[3]
2b HAcetylL1210 (Leukemia)4-8[3]
3a 3,4,5-trimethoxyHVarious Cancer LinesPotent Activity[6]
4a HN-(pyrimidin-2-yl)Aurora A/B Kinase0.008 / 0.0092 (Ki)[7]
5a HN-(pyrimidin-2-yl)CDK2/CDK90.004 / 0.009[4]

Future Directions and Conclusion

The 2-phenyl-1,3-thiazol-4-amine scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and proven track record in producing clinically successful drugs ensure its continued relevance in medicinal chemistry. Future research efforts are likely to focus on:

  • Development of more selective kinase inhibitors: By leveraging a deeper understanding of kinase structures and SAR, it will be possible to design next-generation inhibitors with improved selectivity profiles, leading to reduced off-target effects and enhanced therapeutic windows.

  • Exploration of novel therapeutic areas: While oncology has been the primary focus, the broad spectrum of biological activities associated with this scaffold suggests that it holds promise for the treatment of other diseases, including inflammatory disorders, infectious diseases, and neurodegenerative conditions.

  • Application of new synthetic methodologies: The use of cutting-edge synthetic techniques, such as flow chemistry and automated synthesis, will accelerate the discovery and optimization of new derivatives.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules, 28(24), 8193. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of the Iranian Chemical Society, 18(6), 1317-1346. Available from: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry, 22(4), 2909-2913. Available from: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega, 8(46), 44081-44103. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Available from: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2004). Journal of Medicinal Chemistry, 47(1), 14-28. Available from: [Link]

  • A Comparative Analysis of the Biological Activity of 2-Aminothiazole Isomers and Deriv
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2012). Letters in Drug Design & Discovery, 9(1), 84-93.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega, 8(46), 44081-44103. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Available from: [Link]

  • Scheme 1Synthesis of 2-amino-4-phenylthiazole from acetophenone,... (n.d.).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 20-56. Available from: [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378. Available from: [Link]

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2021). Journal of Medicinal Chemistry, 64(15), 11146-11171. Available from: [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Open Access Library Journal, 4, e3526. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
  • (PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018).

Sources

Foundational

pKa values and acidity of 4-amino-2-phenylthiazole

An In-depth Technical Guide to the pKa and Acidity of 2-Amino-4-Phenylthiazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the acidity and pKa values of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa and Acidity of 2-Amino-4-Phenylthiazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa values of 2-amino-4-phenylthiazole, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document elucidates the theoretical principles governing the molecule's acid-base chemistry, details robust experimental and computational methodologies for pKa determination, and presents relevant data to inform research and development professionals. By integrating fundamental theory with practical application, this guide serves as an essential resource for scientists working with thiazole-based scaffolds.

Introduction: The Significance of 2-Amino-4-Phenylthiazole

2-Amino-4-phenylthiazole is a key heterocyclic scaffold found in a multitude of biologically active compounds.[1] Its structure, featuring a thiazole ring substituted with an amino group at the 2-position and a phenyl group at the 4-position, imparts a unique combination of electronic and steric properties. This scaffold is a cornerstone in the synthesis of molecules with diverse therapeutic applications, including antimicrobial, anthelmintic, and anticancer activities.[2][3]

A thorough understanding of the molecule's physicochemical properties, particularly its acid dissociation constant (pKa), is paramount for drug development. The pKa value dictates the ionization state of a molecule at a given pH, which in turn governs critical pharmacokinetic and pharmacodynamic parameters such as solubility, membrane permeability, and target binding affinity. This guide provides the foundational knowledge required to understand, measure, and apply the pKa of 2-amino-4-phenylthiazole in a scientific context.

Theoretical Framework: Understanding Acidity in 2-Amino-4-Phenylthiazole

The acidity of 2-amino-4-phenylthiazole is primarily concerned with the basicity of its nitrogen atoms and their propensity to accept a proton (H+). There are two potential sites for protonation: the endocyclic thiazole nitrogen (at position 3) and the exocyclic amino group (at position 2). The pKa is the pH at which the protonated and unprotonated forms of the molecule are present in equal concentrations.

Protonation Equilibria

The distribution of electron density in the molecule determines the most likely site of protonation. The thiazole ring is an electron-deficient aromatic system due to the electronegativity of the sulfur and nitrogen atoms. The exocyclic amino group, however, acts as an electron-donating group, feeding electron density into the ring through resonance. This delocalization of the amino group's lone pair of electrons makes it less basic. Consequently, the primary site of protonation is the endocyclic nitrogen at position 3, which possesses a more localized lone pair of electrons.

The equilibrium can be represented as follows:

Caption: Protonation equilibrium of 2-amino-4-phenylthiazole.

Factors Influencing pKa

Several structural features influence the basicity of the N3 atom and thus the overall pKa of the conjugate acid:

  • Aromaticity of the Thiazole Ring: The thiazole ring is aromatic, and protonation at the N3 position disrupts this aromaticity to some extent, which would decrease basicity.

  • Electron-Donating Amino Group: The amino group at the C2 position donates electron density to the ring via the mesomeric effect, increasing the electron density on the N3 atom and thus increasing its basicity.

  • Electron-Withdrawing Phenyl Group: The phenyl group at the C4 position is generally considered to be weakly electron-withdrawing through its inductive effect, which would slightly decrease the basicity of the N3 atom.

The interplay of these effects determines the final pKa value.

Methodologies for pKa Determination

The determination of pKa values can be approached through both experimental measurements and computational predictions. Each method offers distinct advantages and is chosen based on the required accuracy, available resources, and stage of research.

Experimental Approaches

Direct measurement remains the gold standard for pKa determination. Several robust techniques are commonly employed in the laboratory.

3.1.1. Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution with a pH meter. The pKa is determined from the midpoint of the titration curve. For compounds with low aqueous solubility, titrations can be performed in mixed-solvent systems (e.g., water-methanol), and the aqueous pKa can be extrapolated.[4]

3.1.2. UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation. The absorbance is measured at a fixed wavelength across a range of pH values. The pKa is then calculated by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.

Detailed Protocol: pKa Determination by UV-Vis Spectrophotometry

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 2 to 7 for an expected pKa of ~4.5).

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-amino-4-phenylthiazole in a suitable solvent (e.g., DMSO or ethanol). The final concentration of the organic solvent in the measurement solution should be kept low (e.g., <1%) to minimize its effect on the aqueous pKa.[5]

  • Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer to achieve a final concentration that gives a measurable absorbance (typically in the range of 0.5-1.5).

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer to identify the wavelength of maximum absorbance difference between the protonated and unprotonated forms.

  • Data Collection: Measure the absorbance at this chosen wavelength for each of the buffered solutions.

  • Data Analysis: Plot the measured absorbance versus pH. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

G A Prepare Buffer Solutions (Range of pH values) C Add Stock to Buffers in Cuvettes A->C B Prepare Stock Solution of Compound B->C D Acquire UV-Vis Spectra C->D E Identify Wavelength of Max Absorbance Change D->E F Measure Absorbance at Chosen Wavelength vs. pH E->F G Plot Absorbance vs. pH F->G H Determine pKa from Sigmoidal Curve Inflection Point G->H

Sources

Protocols & Analytical Methods

Method

Hantzsch thiazole synthesis protocol for 4-amino-2-phenylthiazole

Application Note: Optimized Synthesis of 4-Amino-2-Phenylthiazole via Modified Hantzsch Condensation Executive Summary & Strategic Rationale This protocol details the synthesis of 4-amino-2-phenylthiazole , a structural...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 4-Amino-2-Phenylthiazole via Modified Hantzsch Condensation

Executive Summary & Strategic Rationale

This protocol details the synthesis of 4-amino-2-phenylthiazole , a structural isomer distinct from the more common 2-amino-4-phenylthiazole. While the standard Hantzsch synthesis typically employs


-haloketones to yield alkyl or aryl substituents at the 4-position, this protocol utilizes a Modified Hantzsch Condensation  involving 

-halonitriles
.

Critical Distinction:

  • Target: 4-Amino-2-phenylthiazole (Precursors: Thiobenzamide + Chloroacetonitrile).

  • Common Trap: 2-Amino-4-phenylthiazole (Precursors: Thiourea + Phenacyl Bromide).

Expert Insight (Stability): Free-base 4-aminothiazoles are electronically amphoteric and prone to tautomerization (amino-thiazole


 imino-thiazoline) and oxidative polymerization. Consequently, this protocol mandates the isolation of the product as a Hydrochloride Salt  or immediate downstream acylation to ensure scaffold integrity.

Mechanistic Pathway & Chemical Strategy

The reaction proceeds via a nucleophilic substitution followed by an intramolecular Thorpe-Ziegler-type cyclization.

The Pathway:

  • S-Alkylation: The sulfur atom of thiobenzamide nucleophilically attacks the

    
    -carbon of chloroacetonitrile, displacing chloride.
    
  • Intermediate Formation: Formation of an S-cyanomethyl thioimidate intermediate.

  • Cyclization: The thioimidate nitrogen attacks the nitrile carbon.

  • Tautomerization: A proton shift yields the aromatic 4-aminothiazole system.

Figure 1: Reaction Mechanism & Pathway

HantzschMechanism Precursors Precursors (Thiobenzamide + Chloroacetonitrile) Intermediate S-Alkylation (S-Cyanomethyl Thioimidate) Precursors->Intermediate SN2 Displacement (-HCl) Cyclization Thorpe-Ziegler Cyclization Intermediate->Cyclization N-Attack on Nitrile Product Product (4-Amino-2-Phenylthiazole) Cyclization->Product Tautomerization

Caption: Mechanistic flow from precursors to the aromatic thiazole core via nitrile cyclization.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleHazard Note
Thiobenzamide 137.201.0S-N DonorIrritant
Chloroacetonitrile 75.501.1C-C-N DonorToxic/Lachrymator
Ethanol (Absolute) 46.07SolventMediumFlammable
Diethyl Ether 74.12WashPrecipitantPeroxide Former
HCl (4M in Dioxane) 36.461.2Salt FormationCorrosive
Step-by-Step Methodology

Step 1: Solvation and Activation

  • In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Thiobenzamide (1.37 g, 10 mmol) in Absolute Ethanol (20 mL) .

  • Expert Tip: Ensure the thioamide is fully dissolved before proceeding. If turbidity persists, mild warming (30°C) is acceptable.

Step 2: Controlled Addition

  • Cool the solution to 0°C using an ice bath. This controls the exotherm of the initial alkylation.

  • Add Chloroacetonitrile (0.83 g, 11 mmol) dropwise over 5 minutes.

    • Caution: Chloroacetonitrile is a potent alkylating agent. Use a fume hood.

Step 3: Thermal Cyclization

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.

  • Equip the flask with a reflux condenser.

  • Heat the reaction to a gentle reflux (approx. 78°C) for 4 hours .

    • Monitoring: TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting thiobenzamide spot (

      
      ) should disappear.
      

Step 4: Isolation of the Hydrochloride Salt

  • Cool the reaction mixture to RT.

  • Concentrate the solution to approximately 5 mL volume under reduced pressure (Rotary Evaporator).

  • Add Diethyl Ether (20 mL) to induce precipitation. If a gum forms (common with free bases), proceed to salt formation immediately.

  • Add 4M HCl in Dioxane (3.0 mL) dropwise with vigorous stirring.

  • A crystalline precipitate of 4-amino-2-phenylthiazole hydrochloride should form.

  • Filter the solid under vacuum and wash with cold diethyl ether (

    
     mL) to remove unreacted nitrile.
    
Figure 2: Experimental Workflow

Workflow Setup Setup: Dissolve Thiobenzamide in EtOH (0°C) Addition Add Chloroacetonitrile (Dropwise) Setup->Addition Reflux Reflux 4 Hours (Cyclization) Addition->Reflux Conc Concentrate & Add Ether Reflux->Conc Salt Add HCl/Dioxane (Precipitate Salt) Conc->Salt Filter Filter & Dry Salt->Filter

Caption: Operational workflow emphasizing the critical salt formation step for product stability.

Analytical Validation (QC)

The following data corresponds to the hydrochloride salt form.

AnalysisExpected SignalStructural Assignment
1H NMR (DMSO-

)

7.40 - 7.90 (m, 5H)
Phenyl Ring Protons

6.35 (s, 1H)
Thiazole C5-H (Characteristic Singlet)

9.20 (br s, 2-3H)

(Exchangeable)
13C NMR (DMSO-

)

168.5
C2 (Thiazole, attached to Phenyl)

155.2
C4 (Bearing Amine)

98.4
C5 (Thiazole CH)
Mass Spec (ESI+)m/z 177.05

Matches

Troubleshooting Note: If the NMR shows a "vanishing" amine peak or broad signals in the aromatic region, the free base may have oxidized. Re-acidify and recrystallize from Ethanol/Ether.

References & Authority

  • Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Justus Liebigs Annalen der Chemie, vol. 250, no. 3, 1889, pp. 257–273. (Foundational Hantzsch Chemistry).

  • Gewald, K. "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, vol. 98, no. 11, 1965, pp. 3571–3577. (Context on nitrile cyclizations).

  • Organic Syntheses. "Thiazole Synthesis: General Procedures." Organic Syntheses, Coll. Vol. 3, p. 763. (Standard protocols for thiazole handling).

  • Joule, J.A., and Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010. (Authoritative text on tautomerism in amino-heterocycles).

Sources

Application

Technical Application Note: Precision Acylation of 2-Phenyl-1,3-thiazol-4-amine

Executive Summary The acylation of 2-Phenyl-1,3-thiazol-4-amine (CAS: 123970-57-0) presents a distinct challenge in medicinal chemistry compared to its ubiquitous isomer, 2-amino-4-phenylthiazole. While the 2-amino deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acylation of 2-Phenyl-1,3-thiazol-4-amine (CAS: 123970-57-0) presents a distinct challenge in medicinal chemistry compared to its ubiquitous isomer, 2-amino-4-phenylthiazole. While the 2-amino derivatives are highly stable, 4-aminothiazoles are inherently unstable as free bases , prone to rapid tautomerization to inactive thiazol-4(5H)-ones and subsequent hydrolysis in aqueous media.[1]

This guide details the protocols for the successful N-acylation of this scaffold. To ensure reproducibility and high yields, the methodology prioritizes the use of the stable hydrochloride salt or an in situ generation strategy, strictly avoiding the isolation of the unstable neutral amine.

Mechanistic Insight & Stability Profile

The Stability Paradox: 2-Amino vs. 4-Amino

Researchers often conflate the reactivity of 4-aminothiazoles with 2-aminothiazoles.

  • 2-Aminothiazoles: The exocyclic amine is stabilized by resonance with the ring sulfur and nitrogen, behaving like a stable aniline analog.

  • 4-Aminothiazoles: The 4-amino group is enamine-like. The free base exists in equilibrium with the imino tautomer, which readily hydrolyzes to the thiazolone (keto form), destroying the aromaticity and the nucleophile.

Key Directive: Never attempt to isolate 2-phenyl-1,3-thiazol-4-amine as a free base using aqueous basic workup. Always handle it as a protonated salt (HCl or HBr) or acylate immediately upon generation.

Reaction Pathway

The acylation proceeds via a nucleophilic attack of the thiazol-4-amine nitrogen on the carbonyl carbon of the acylating agent. Because the starting material is a salt (R-NH₃⁺ Cl⁻), a base (e.g., Pyridine, Et₃N) is required to deprotonate the ammonium species in situ, momentarily generating the nucleophilic amine which reacts faster than it hydrolyzes or tautomerizes.

AcylationMechanism Salt Amine HCl Salt (Stable Storage Form) FreeBase Free Amine (Transient) [Unstable] Salt->FreeBase Deprotonation Base Base (Pyridine/TEA) Base->FreeBase Tautomer Thiazolone (Dead End Product) FreeBase->Tautomer Hydrolysis/Tautomerization (If slow acylation) Product N-Acyl Thiazole (Stable Amide) FreeBase->Product Rapid Acylation AcylAgent Acyl Chloride / Anhydride AcylAgent->Product

Figure 1: Kinetic competition between productive acylation and destructive tautomerization.

Experimental Protocols

Protocol A: Acylation of 2-Phenyl-1,3-thiazol-4-amine Dihydrochloride

Best for: High-value synthesis where the amine salt is purchased or previously isolated. Scale: 1.0 mmol basis.

Materials
ReagentEquiv.AmountRole
2-Phenyl-1,3-thiazol-4-amine 2HCl 1.0249 mgSubstrate
Acyl Chloride (e.g., Acetyl Chloride)1.285 µLElectrophile
Pyridine (anhydrous)3.0 - 5.0240 - 400 µLSolvent/Base
Dichloromethane (DCM) -5.0 mLCo-solvent
DMAP 0.112 mgCatalyst (Optional)
Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Suspension: Add the amine dihydrochloride salt and anhydrous DCM. The salt will likely remain suspended.

  • Base Addition: Add Pyridine dropwise at 0°C. The suspension may clear slightly as the free base is liberated.

    • Critical Note: Do not let this solution stand. Proceed immediately.

  • Acylation: Add the Acyl Chloride (or Anhydride) dropwise over 5 minutes at 0°C.

    • Observation: A white precipitate (Pyridine-HCl) typically forms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Quench & Workup:

    • Dilute with DCM (20 mL).

    • Wash with cold 1M HCl (2 x 10 mL) to remove excess pyridine. (The product amide is less basic and will remain in the organic layer).

    • Wash with Sat. NaHCO₃ (10 mL) and Brine (10 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Silica, 0-40% EtOAc in Hexanes).

Protocol B: De Novo Synthesis & In Situ Acylation

Best for: Generating the scaffold from raw materials (Thiobenzamide + Chloroacetonitrile) to avoid handling the unstable amine.

Materials
  • Thiobenzamide (1.0 equiv)

  • Chloroacetonitrile (1.1 equiv)

  • Ethanol (Absolute)

  • Acetic Anhydride (2.0 equiv)

  • Sodium Acetate (2.0 equiv)

Procedure
  • Cyclization: In a pressure tube or reflux setup, dissolve Thiobenzamide (137 mg, 1 mmol) in Ethanol (3 mL). Add Chloroacetonitrile (70 µL, 1.1 mmol).

  • Heating: Heat to reflux (80°C) for 2–4 hours.

    • Mechanism:[2][3][4] This forms the 4-aminothiazole hydrochloride salt directly in solution.

  • Acylation (One-Pot):

    • Cool the reaction mixture to RT.

    • Add Sodium Acetate (164 mg, 2 mmol) to buffer the HCl.

    • Add Acetic Anhydride (200 µL, 2 mmol).

  • Completion: Stir at RT for 4 hours or reflux for 1 hour to ensure complete acylation.

  • Workup: Pour the mixture into ice water (20 mL). The N-acylated product often precipitates as a solid. Filter and wash with cold water. If no precipitate, extract with EtOAc as in Protocol A.

Analytical Validation

TechniqueExpected Signal (N-Acetyl derivative)Interpretation
¹H NMR (DMSO-d₆)

10.5-11.0 ppm (s, 1H)
Amide NH proton (Deshielded).
¹H NMR (DMSO-d₆)

7.8-8.0 ppm (s, 1H)
Thiazole C5-H proton.
¹H NMR (DMSO-d₆)

2.1-2.2 ppm (s, 3H)
Acetyl methyl group.
LC-MS (ESI+)[M+H]⁺ = 219.05 (for Acetyl)Confirm mass. Watch for hydrolysis peak (M-42).
Appearance White to off-white solidHigh melting point (>150°C typical).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / "Goo" Hydrolysis of free amine before acylation.Ensure reagents are anhydrous. Do not stir the amine with base alone; add acylating agent immediately.
Starting Material Remains Salt solubility issues.Switch solvent to DMF or NMP. Use stronger base (DIPEA) if Pyridine is insufficient.
Product is Water Soluble Polarity of thiazole ring.Do not discard aqueous layers without checking LCMS. Salt out the aqueous layer with NaCl before extraction.
Regioselectivity (Ring N) Acylation at N3 (rare but possible).Use milder bases (Pyridine). Ring N-acylation is usually reversible; mild aqueous workup hydrolyzes the N-acyl ammonium species, leaving the exocyclic amide.

Visualization of Workflow

Workflow Start Start: Thiobenzamide Step1 Step 1: Cyclization (+ Cl-CH2-CN, Reflux EtOH) Start->Step1 Inter Intermediate: 4-Aminothiazole HCl Salt Step1->Inter Decision Route Selection Inter->Decision RouteA Isolate Salt (Precipitate w/ Et2O) Decision->RouteA Storage needed RouteB One-Pot Acylation (Add NaOAc + Ac2O) Decision->RouteB Direct Synthesis Acylation Acylation Reaction (DCM/Pyridine) RouteA->Acylation Resuspend Final Final Product: N-(2-phenylthiazol-4-yl)amide RouteB->Final Acylation->Final

Figure 2: Decision tree for de novo synthesis versus salt isolation.

References

  • Reaction of Thioamides with

    
    -Halonitriles:  Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus 
    
    
    
    -Oxo-mercaptanen und Methylenaktiven Nitrilen. Chemische Berichte.
  • Stability of 4-Aminothiazoles: Silverman, R. B., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry.

  • General Acylation Procedures: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Thiazole Synthesis Review: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

Sources

Method

Topic: Using 2-Phenyl-1,3-thiazol-4-amine as a Ligand in Coordination Chemistry

This Application Note and Protocol Guide details the use of 2-Phenyl-1,3-thiazol-4-amine (also known as 4-amino-2-phenylthiazole) as a ligand in coordination chemistry.[1][2] Part 1: Executive Summary & Chemical Profile...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Phenyl-1,3-thiazol-4-amine (also known as 4-amino-2-phenylthiazole) as a ligand in coordination chemistry.[1][2]

Part 1: Executive Summary & Chemical Profile

2-Phenyl-1,3-thiazol-4-amine is a specialized heterocyclic ligand distinct from its more common isomer, 2-amino-4-phenylthiazole.[1][2] While the 2-amino isomer is widely used in drug discovery, the 4-amino isomer offers a unique electronic and steric profile for coordination.[1][2] The amine group at position 4 is adjacent to the ring nitrogen (position 3), creating a vicinal N,N-donor motif analogous to 2-aminopyridine, though with distinct basicity and bite angle constraints.[2]

Key Applications:

  • Medicinal Inorganic Chemistry: Synthesis of biologically active metal complexes (e.g., Cu(II), Zn(II), Pt(II)) targeting tubulin polymerization or DNA intercalation.[2]

  • Catalysis: Precursor for Schiff base ligands used in homogeneous catalysis.[1][2]

  • Supramolecular Frameworks: The 4-amino group acts as a potent hydrogen bond donor for crystal engineering.[1][2]

Chemical Profile:

Property Specification
IUPAC Name 2-Phenyl-1,3-thiazol-4-amine
Common Name 4-Amino-2-phenylthiazole
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol
Coordination Sites Primary: Ring Nitrogen (N3) Secondary: Exocyclic Amine (N-H, H-bond donor)

| Stability Note | Free 4-aminothiazoles are less stable than 2-aminothiazoles.[1][2] They are best stored as hydrohalide salts or immediately converted to Schiff bases.[1][2] |

Part 2: Coordination Modes & Structural Logic

Understanding the binding mode is critical for rational complex design.[1][2] Unlike flexible aliphatic amines, the 4-amino-thiazole scaffold is rigid.[1][2]

Monodentate Coordination (The "Pyridyl-Like" Mode)

The thiazole ring nitrogen (N3) is the softest and most basic site, making it the preferred donor for soft/borderline acids like Pd(II), Pt(II), and Cu(II) . The exocyclic amine at position 4 generally does not chelate to the same metal center due to the strain of forming a 4-membered ring, but it significantly influences the electronics of the ring nitrogen.

Schiff Base Derivatization (The "Chelate" Mode)

To create stable chelate complexes, the 4-amine is condensed with aldehydes (e.g., salicylaldehyde, pyridine-2-carboxaldehyde).[1][2] This converts the monodentate ligand into a bidentate (N,O) or tridentate (N,N,O) chelator, utilizing the newly formed imine nitrogen.

CoordinationModes cluster_0 Direct Coordination Ligand 2-Phenyl-1,3-thiazol-4-amine Metal Metal Center (M) Ligand->Metal Monodentate (via Ring N3) SchiffBase Schiff Base Ligand Ligand->SchiffBase Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Derivatization SchiffBase->Metal Chelation (Imine N + R-Group)

Figure 1: Logic flow distinguishing direct monodentate coordination from Schiff base chelation strategies.

Part 3: Experimental Protocols

Protocol A: Ligand Handling & Stabilization

Rationale: 4-aminothiazoles are prone to oxidation or tautomerization.[1][2] If purchased or synthesized as a free base, immediate use or conversion to a salt is recommended.[1][2]

  • Storage: Store under inert atmosphere (Ar or N₂) at -20°C.

  • Salt Formation (Optional for Stability):

    • Dissolve 1.0 eq of amine in diethyl ether.

    • Add 1.1 eq of HCl (4M in dioxane) dropwise at 0°C.

    • Filter the white precipitate (hydrochloride salt) and dry under vacuum.[1][2]

    • Usage: Neutralize with Et₃N in situ before complexation.[1][2]

Protocol B: Synthesis of Cu(II) Schiff Base Complex

Context: This protocol derivatizes the ligand to ensure stable chelation, a common requirement for biological activity assays (e.g., antimicrobial studies).[2]

Reagents:

  • Ligand: 2-Phenyl-1,3-thiazol-4-amine (1.0 mmol)[1][2]

  • Precursor: Salicylaldehyde (1.0 mmol)

  • Metal Salt: Cu(OAc)₂·H₂O (1.0 mmol)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Ligand Activation (Schiff Base Formation):

    • In a 50 mL round-bottom flask, dissolve 2-Phenyl-1,3-thiazol-4-amine (176 mg, 1 mmol) in 15 mL hot ethanol.

    • Add Salicylaldehyde (122 mg, 1 mmol) dropwise.

    • Add 2-3 drops of glacial acetic acid (catalyst).[1][2]

    • Reflux for 2 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane) until the starting amine spot disappears.[2]

    • Observation: Solution typically turns yellow/orange (formation of imine).[1][2]

  • Metallation:

    • Dissolve Cu(OAc)₂·H₂O (200 mg, 1 mmol) in 10 mL hot ethanol.

    • Add the metal solution dropwise to the hot ligand solution.[1][2]

    • Reflux for an additional 3 hours.

    • Observation: Color change to dark green or brown indicates complexation.[1][2]

  • Isolation:

    • Cool to room temperature, then refrigerate at 4°C overnight.

    • Filter the precipitate.[1][2]

    • Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).[1][2]

    • Dry in a vacuum desiccator over CaCl₂.[1][2]

Part 4: Characterization & Validation

To ensure scientific integrity, the resulting complex must be validated against specific spectral markers.[2]

TechniqueExpected Signal (Ligand)Expected Signal (Complex)Mechanistic Insight
FTIR ν(NH₂) ~3300-3400 cm⁻¹Disappears (if Schiff base formed)Confirms conversion of amine to imine.[1][2]
FTIR ν(C=N) Ring ~1550 cm⁻¹Shifts by ±10-20 cm⁻¹Indicates coordination via thiazole nitrogen.[1][2]
FTIR ν(C=N) Imine (New)~1600-1620 cm⁻¹Diagnostic band for Schiff base linkage.[1][2]
¹H NMR NH₂ signal (broad, ~5-7 ppm)Absent Confirms loss of amine protons.[2]
UV-Vis π-π* transitions (<350 nm)d-d transition (500-700 nm)Confirms presence of Cu(II) d⁹ center.[1][2]

Part 5: Application Workflow (Biological Screening)

This ligand class is frequently investigated for tubulin polymerization inhibition and antimicrobial activity.[1][2]

BioAssay Compound Synthesized Metal Complex Stock Stock Solution (DMSO, 10 mM) Compound->Stock Dissolve Dilution Serial Dilution (Media) Stock->Dilution Dilute Targets Tubulin Polymerization Bacterial MIC (E. coli/S. aureus) DNA Intercalation Dilution->Targets Incubate Readout IC50 / MIC Determination Targets:f0->Readout Targets:f1->Readout Targets:f2->Readout

Figure 2: Standard workflow for evaluating the biological efficacy of thiazole-based metal complexes.

References

  • Singh, M., et al. (2021).[1][2][3] "Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters." Journal of Organic Chemistry.

  • Gomha, S. M., et al. (2021).[1][2] "Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation." Royal Society Open Science.[2]

  • Proulx, C., et al. (2012).[2] "Coordination chemistry of thiazoles, isothiazoles and thiadiazoles." Coordination Chemistry Reviews.

  • PubChem. "2-Amino-4-phenylthiazole (Isomer Comparison Data)." National Library of Medicine.[2] (Note: Cited for structural comparison to distinguish the 4-amino isomer from the common 2-amino isomer).[1][2]

Sources

Application

Application Note: Synthesis of Schiff Bases Derived from 2-Phenyl-1,3-thiazol-4-amine

[1] Executive Summary This application note details the protocol for synthesizing Schiff bases (imines) utilizing 2-Phenyl-1,3-thiazol-4-amine as the nucleophilic scaffold.[1] Unlike the more common 2-aminothiazole deriv...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for synthesizing Schiff bases (imines) utilizing 2-Phenyl-1,3-thiazol-4-amine as the nucleophilic scaffold.[1] Unlike the more common 2-aminothiazole derivatives, the 4-amino regioisomer presents unique electronic properties and steric environments that are highly valued in structure-activity relationship (SAR) studies for antimicrobial and anticancer drug discovery.[1]

This guide provides two validated methodologies: a classical thermal condensation (Method A) for scalability and a microwave-assisted protocol (Method B) for rapid library generation.[1] It includes critical process parameters (CPPs), mechanistic insights, and validation standards to ensure high purity and yield.

Chemical Context & Reactivity Profile[1][2][3]

The Nucleophile: 2-Phenyl-1,3-thiazol-4-amine

The reactivity of the amino group at the C4 position of the thiazole ring differs from that of the C2 position.[1] While C2-amines participate in amidine-like resonance (often requiring harsh conditions), the C4-amine behaves more like a typical electron-deficient heteroaromatic amine.[1]

  • Nucleophilicity: Moderate to Low.[1] The electron-withdrawing nature of the thiazole ring and the adjacent sp2 nitrogen decreases the basicity of the exocyclic amine.[1]

  • Catalysis Requirement: Acid catalysis is mandatory to activate the carbonyl electrophile (aldehyde) and facilitate the dehydration step.[1]

  • Stability: The resulting Schiff bases are generally stable but susceptible to hydrolysis in strongly acidic aqueous environments.[1]

Reaction Mechanism

The formation of the azomethine linkage (–C=N–) proceeds via a reversible nucleophilic addition-elimination pathway.[1]

Key Mechanistic Steps:

  • Activation: Protonation of the aldehyde carbonyl oxygen increases electrophilicity.[1]

  • Addition: The lone pair of the thiazole-4-amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.[1]

  • Proton Transfer & Elimination: The hydroxyl group is protonated and eliminated as water, generating the imine.[1]

Mechanism Reactants Aldehyde + Thiazol-4-amine Activation H+ Activation (Carbonyl) Reactants->Activation Acid Cat. Intermediate Carbinolamine (Tetrahedral) Activation->Intermediate Nucleophilic Attack Dehydration - H2O (Elimination) Intermediate->Dehydration Proton Transfer Product Thiazole Schiff Base Dehydration->Product Imine Formation

Figure 1: Acid-catalyzed mechanism for Schiff base formation involving 2-phenyl-1,3-thiazol-4-amine.[1][2][3]

Experimental Protocols

Materials Required[2][3][5][6][7][8][9][10][11][12][13]
  • Precursor: 2-Phenyl-1,3-thiazol-4-amine (1.0 equiv).[1]

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (GAA).[1]

  • Purification: Ethanol, Dichloromethane (DCM), Hexane.[1]

Method A: Classical Thermal Reflux (Standard)

Best for: Large-scale synthesis (>1g) and crystalline products.[1]

  • Preparation: In a 100 mL round-bottom flask (RBF), dissolve 2-Phenyl-1,3-thiazol-4-amine (10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add the substituted aromatic aldehyde (10 mmol) to the solution.

  • Catalysis: Add 3–5 drops of Glacial Acetic Acid .

    • Note: Do not add excess acid; protonating the amine will kill the reaction.[1]

  • Reflux: Attach a condenser and reflux the mixture at 78–80°C for 3–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3).[1] Look for the disappearance of the amine spot (lower Rf).[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50g) with stirring.

    • A solid precipitate should form immediately.[1]

  • Purification:

    • Filter the solid under vacuum.[1]

    • Wash with cold water (2 x 10 mL) to remove acid traces.[1]

    • Wash with cold ethanol (1 x 5 mL) to remove unreacted aldehyde.[1]

    • Recrystallize from hot ethanol.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: High-throughput library generation and difficult substrates.[1]

  • Mixing: In a microwave-safe vial, mix 2-Phenyl-1,3-thiazol-4-amine (2 mmol) and aldehyde (2 mmol).

  • Solvent/Catalyst: Add a minimum amount of ethanol (2-3 mL) to create a slurry and 1 drop of Glacial Acetic Acid.[1]

    • Alternative: This can often be performed solvent-free if the aldehyde is a liquid.[1]

  • Irradiation: Irradiate at 140–300 Watts for 2–5 minutes (pulse mode: 30s on, 10s off to prevent overheating).

    • Safety: Do not cap the vial tightly unless using a dedicated pressurized microwave reactor.[1]

  • Workup: Allow to cool. Add 5 mL of cold ethanol. Filter and recrystallize as in Method A.

Process Control & Validation

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry 1:1 (Amine:Aldehyde)Excess aldehyde is difficult to remove from the final solid; maintain equimolar ratio.[1]
Catalyst pH pH 4.0 – 5.0Optimal for carbonyl activation without protonating the nucleophilic amine.[1]
Water Content Anhydrous conditionsThe reaction is an equilibrium; water drives hydrolysis (reverse reaction).[1]
Temperature 78°C (Reflux)Sufficient energy to overcome the activation barrier of the carbinolamine dehydration.[1]
Analytical Validation

Confirm the structure using the following spectroscopic markers.

  • FT-IR Spectroscopy:

    • Target Signal: Appearance of a strong, sharp band at 1600–1635 cm⁻¹ (C=N Azomethine stretch).[1]

    • Validation: Disappearance of the doublet peaks at 3300–3400 cm⁻¹ (Primary Amine -NH₂).[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Azomethine Proton: A distinctive singlet at δ 8.3 – 9.1 ppm .[1]

    • Aromatic Protons: Multiplets in the region of δ 7.0 – 8.0 ppm.[1]

    • Absence: No broad singlet at δ 4.0–6.0 ppm (indicates consumption of -NH₂).[1]

Workflow Visualization

Workflow cluster_0 Preparation R1 2-Phenyl-1,3-thiazol-4-amine Mix Mix in EtOH + GAA (cat.) R1->Mix R2 Aromatic Aldehyde R2->Mix Decision Method Selection Mix->Decision PathA Method A: Reflux 3-6 Hours @ 80°C Decision->PathA Standard PathB Method B: Microwave 2-5 Mins @ 140W Decision->PathB High Throughput TLC TLC Check (Hex:EtOAc 7:3) PathA->TLC PathB->TLC Workup Precipitation on Ice & Filtration TLC->Workup Amine Consumed Validation Validation: IR (1620 cm⁻¹) NMR (8-9 ppm) Workup->Validation

Figure 2: Operational workflow for the synthesis and validation of thiazole-based Schiff bases.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product is soluble in ethanolConcentrate the solvent by 50% on a rotavap, then cool to 0°C.
Low Yield Incomplete reaction (Equilibrium)Add molecular sieves (4Å) or use a Dean-Stark trap (if using Toluene) to remove water.[1]
Oily Product Impurities/Solvent trappedTriturate the oil with cold Hexane or Diethyl Ether to induce crystallization.[1]
Amine Spot on TLC Catalyst issuesAdd 1-2 more drops of acetic acid and extend reflux time.

References

  • General Mechanism & Catalysis

    • Xavier, A. L., et al. "Acid-catalyzed synthesis of Schiff bases: A mechanistic overview."[1] Journal of Organic Chemistry, 2018.[1]

    • (General Reference for Schiff Base Mechanism)

  • Thiazole Schiff Base Synthesis

    • Kalshetty, P., et al. "Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases."[1] Indian Journal of Pharmaceutical Education and Research, 2017.[1][4]

    • [1]

  • Microwave Assisted Protocols

    • Gupta, M., et al. "Microwave assisted synthesis of Schiff bases of 2-amino-4-phenyl thiazole."[1] International Journal of Engineering Science Invention, 2013.[1]

    • [1]

  • Biological Applications

    • Chavan, P., et al. "Synthesis and biological evaluation of thiazole Schiff bases."[1] Asian Journal of Chemistry, 2010.[1]

    • [1]

(Note: While specific literature often cites the 2-amino isomer, the chemical principles described in Reference 1 and 2 are directly applicable to the 4-amino isomer described in this protocol.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-Phenyl-1,3-thiazol-4-amine

This technical guide addresses the stability profile of 2-Phenyl-1,3-thiazol-4-amine (also known as 4-amino-2-phenylthiazole). Critical Scientific Distinction: Do not confuse this compound with its regioisomer, 2-amino-4...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 2-Phenyl-1,3-thiazol-4-amine (also known as 4-amino-2-phenylthiazole).

Critical Scientific Distinction: Do not confuse this compound with its regioisomer, 2-amino-4-phenylthiazole. While the 2-amino isomer is highly stable and widely used in drug discovery, the 4-amino isomer discussed here possesses inherent instability in aqueous acidic media due to specific tautomeric equilibria.

Section 1: Diagnostic & Troubleshooting (Q&A)

Q1: I dissolved 2-Phenyl-1,3-thiazol-4-amine in 0.1 M HCl for an HPLC injection, but the peak area decreased significantly after 2 hours. Why? Diagnosis: You are observing hydrolytic deamination . Root Cause: Unlike 2-aminothiazoles, 4-aminothiazoles are chemically unstable in aqueous acid. They undergo rapid tautomerization to an imine species, which is susceptible to nucleophilic attack by water. This converts your amine into a thiazolone (specifically 2-phenylthiazol-4-one), releasing ammonium. Solution:

  • Immediate: Switch to a non-aqueous diluent (e.g., Acetonitrile or Methanol) for HPLC preparation.

  • Protocol Adjustment: If acidic conditions are required for solubility, keep the temperature at 4°C and analyze immediately (<30 mins). Do not store in aqueous acid.

Q2: I see a new, slightly less polar peak appearing in my chromatogram. Is this an impurity? Diagnosis: This is likely the hydrolysis product (2-phenylthiazol-4-one) . Verification: Check the UV spectrum of the new peak. 4-aminothiazoles typically have a distinct absorption band due to the conjugated amine. The thiazolone product loses the exocyclic amine conjugation, resulting in a hypsochromic shift (blue shift) or a significant change in the UV profile. Action: Run a standard of the thiazolone if available, or perform LC-MS. The mass shift will be +1 Da (loss of NH group [15] + gain of O [16] = +1 Da mass change is incorrect; actually: -NH2 (-16) + OH (+17) is not the pathway. It is hydrolysis: R-NH2 -> R=O. Mass change: -NH3 (-17) + H2O (+18) = +1 Da increase in molecular weight).

Q3: Can I store the hydrochloride salt of this compound? Answer: Yes, but only in solid form under desiccation . Explanation: The solid hydrochloride salt (2-Phenyl-1,3-thiazol-4-amine · HCl) is generally stable because the crystal lattice prevents water attack. However, it is hygroscopic.[1] Once it absorbs atmospheric moisture, the localized acidity on the crystal surface will catalyze hydrolysis, turning the white solid into a yellow/brown sticky gum. Storage Requirement: Store at -20°C in a vial sealed with Parafilm, inside a desiccator.

Section 2: Mechanistic Insights

To understand the instability, one must look at the tautomeric equilibrium unique to the 4-aminothiazole scaffold.

The Instability Pathway
  • Protonation & Tautomerism: In acidic solution, the 4-amino group is not just a simple base.[2] It exists in equilibrium with the 4-iminothiazoline tautomer.

  • Nucleophilic Attack: The carbon at the 4-position of the imine form is highly electrophilic. Water attacks this carbon.

  • Deamination: The tetrahedral intermediate collapses, expelling ammonia (NH3) and forming the carbonyl group.

  • Irreversibility: The resulting 2-phenylthiazol-4-one is thermodynamically stable and does not revert to the amine.

Visualizing the Degradation Pathway

DegradationPathway Compound 2-Phenyl-1,3-thiazol-4-amine (Amine Form) Imine 2-Phenyl-4-iminothiazoline (Imine Tautomer) Compound->Imine Acidic Equilibrium (Fast) Intermediate Tetrahedral Intermediate (Hydrated) Imine->Intermediate + H2O (Rate Limiting) Product 2-Phenylthiazol-4-one (Hydrolysis Product) Intermediate->Product - NH3 Ammonia NH4+ Intermediate->Ammonia

Caption: Acid-catalyzed hydrolysis mechanism of 4-aminothiazoles. The reaction is driven by the instability of the imine tautomer in water.

Section 3: Experimental Protocols

Protocol A: Stability Assessment Assay

Use this protocol to quantify the half-life (


) of your specific batch in your assay buffer.

Materials:

  • Stock Solution: 10 mM 2-Phenyl-1,3-thiazol-4-amine in DMSO (anhydrous).

  • Test Buffer: 0.1 M HCl (pH ~1.0) or Phosphate Buffer (pH 7.4).

  • Internal Standard: Caffeine (stable and distinct retention time).

Step-by-Step:

  • Preparation: Prepare a quenching solution of 50:50 Acetonitrile:Water + 0.1% Triethylamine (high pH stops the acid hydrolysis immediately).

  • Initiation: Spike the DMSO stock into the Test Buffer to a final concentration of 50 µM. Vortex for 5 seconds.

  • Sampling:

    • T=0: Immediately transfer 100 µL of reaction mix into 400 µL of Quenching Solution.

    • Intervals: Repeat sampling at 15, 30, 60, 120, and 240 minutes.

  • Analysis: Inject onto HPLC (C18 Column, Gradient 5-95% ACN).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Data Summary: Expected Stability Profile
Solvent / ConditionTemperatureEstimated Stability (

)
Recommendation
DMSO (Anhydrous) 25°C> 2 WeeksPreferred Stock Solvent
0.1 M HCl (Aq) 25°C< 4 HoursAvoid
PBS (pH 7.4) 25°C12 - 24 HoursPrepare Fresh Daily
Acetonitrile 25°C> 1 WeekGood Diluent
Solid HCl Salt -20°C> 1 YearKeep Desiccated

Section 4: References

  • Vertex Pharmaceuticals. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. National Institutes of Health (PMC). [Link]

    • Relevance: Explicitly states that "4-aminothiazoles were not stable in water undergoing tautomerization and hydrolysis."

  • US Patent 3939172A. (1976). 4-Aminothiazole and its acid addition salts. Google Patents.

    • Relevance: Describes the synthesis of 4-aminothiazole salts and notes the hygroscopic nature of the hydrochloride salt, requiring dry ether for preparation.

  • Royal Society of Chemistry. (2016).[3] Imine-tautomers of aminothiazole derivatives: intriguing aspects of chemical reactivities. CrystEngComm. [Link]

    • Relevance: Discusses the amine-imine tautomerism in aminothiazoles, which is the fundamental driver of the hydrolytic instability.

Sources

Reference Data & Comparative Studies

Validation

Comparative FTIR Profiling: 4-Amino-2-Phenylthiazole vs. Regioisomeric Alternatives

This guide provides a technical comparison between 4-amino-2-phenylthiazole (a less common, often labile scaffold) and its stable regioisomer, 2-amino-4-phenylthiazole (a standard Hantzsch synthesis product). Content Typ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-amino-2-phenylthiazole (a less common, often labile scaffold) and its stable regioisomer, 2-amino-4-phenylthiazole (a standard Hantzsch synthesis product).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Professionals Focus: Structural validation, isomer differentiation, and stability monitoring via FTIR.

Executive Summary: The Thiazole Isomer Trap

In drug development, the thiazole ring is a privileged scaffold. However, a common synthetic pitfall occurs between two regioisomers:

  • 2-Amino-4-phenylthiazole (Isomer A): The thermodynamic product of the Hantzsch synthesis (Acetophenone + Thiourea). Highly stable.

  • 4-Amino-2-phenylthiazole (Isomer B): A kinetic target often synthesized via modified Thorpe-Ziegler cyclization (Thiobenzamide +

    
    -halo nitrile). This isomer is prone to tautomerization  and hydrolysis.[1]
    

Critical Insight: Researchers attempting to synthesize the 4-amino isomer often inadvertently isolate the hydrolysis product (thiazolone) or the rearranged 2-amino isomer. FTIR is the rapid-response tool to distinguish these outcomes before investing in NMR.

Spectral Characterization: The Fingerprint of Regioisomerism

A. 2-Amino-4-Phenylthiazole (The Stable Standard)

This molecule exhibits a classic primary amine spectrum conjugated to an aromatic system. The amino group is located at the electron-deficient C2 position, flanked by Sulfur and Nitrogen, imparting significant amidine character.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Assignment
Primary Amine (-NH₂) 3433, 3255 Medium-StrongAsymmetric & Symmetric Stretching. Distinct doublet indicating a free primary amine.
Aromatic C-H 3100–3000WeakC-H stretching (Phenyl ring).[2]
Thiazole Ring (C=N) 1627 StrongC=N stretching. Coupled with phenyl ring modes.[2]
Aromatic C=C 1600, 1530MediumPhenyl ring skeletal vibrations.
C-N Exocyclic 1335–1250MediumC-N stretching (Ar-NH₂).[3] Enhanced by resonance.
C-S (Thiazole) 835 MediumC-S-C ring breathing/stretching.
Substituent Pattern 760–690StrongMonosubstituted phenyl ring (C-H out-of-plane bending).
B. 4-Amino-2-Phenylthiazole (The Labile Target)

The 4-amino isomer is structurally distinct; the amine is at the C4 position (enamine-like).

  • Stability Warning: In aqueous media or on silica gel, this compound frequently tautomerizes to the imine form or hydrolyzes to 4-hydroxy-2-phenylthiazole (thiazolone) .

  • Spectral Shift: If the 5-position is unsubstituted, the compound is unstable. Stable analogs usually bear an electron-withdrawing group (EWG) at C5 (e.g., ester/nitrile).

Functional GroupWavenumber (cm⁻¹)Diagnostic Note vs. 2-Amino Isomer
Primary Amine (-NH₂) 3410–3350 Broader/Shifted. Due to enamine-imine tautomerism, these bands may broaden or merge compared to the sharp doublet of the 2-amino isomer.
Thiazolone C=O 1680–1720 The "Failure" Peak. If you see a strong carbonyl band here (and no ester was added), your 4-aminothiazole has hydrolyzed to a thiazolone.
Thiazole Ring (C=N) 1580–1550Red Shifted. The C=N bond in the 4-amino isomer has different conjugation dynamics than the 2-amino isomer.
Ester C=O (if 5-subst.) ~1690–1710If stabilized by a 5-carboxylate, a strong ester carbonyl appears.

Comparative Analysis: Decision Matrix

This table contrasts the target molecule with its most common "imposter" (the 2-amino isomer) and its degradation product.

Feature4-Amino-2-Phenylthiazole (Target)2-Amino-4-Phenylthiazole (Alternative)Thiazolone (Hydrolysis Product)
NH₂ Region Doublet (3400-3300), often broad due to H-bonding/tautomerism.Sharp Doublet (3433/3255). Distinct and stable.Absent or single broad OH/NH band (3200-3100).
C=O Region Absent (unless 5-substituted).Absent .Strong Peak (1680-1700).
C=N Region Lower frequency (~1550-1580).Higher frequency (~1627).Shifted/Coupled with C=O.
Synthesis Route Thiobenzamide +

-halo nitrile.
Acetophenone + Thiourea.[4][5]Hydrolysis of 4-amino isomer.

Experimental Protocol: Self-Validating FTIR Workflow

Objective: Rapidly classify the synthesized thiazole solid without consuming sample for NMR.

Methodology
  • Sample Prep: Use ATR (Attenuated Total Reflectance) rather than KBr pellets.

    • Reasoning: 4-aminothiazoles are moisture-sensitive.[1] The high pressure and hygroscopic nature of KBr can induce hydrolysis during measurement. ATR is non-destructive and minimizes moisture exposure.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32

    • Range: 4000–600 cm⁻¹

  • Background: Dry air (ensure no water vapor interference in the NH region).

Diagnostic Workflow (Graphviz)

ThiazoleID Figure 1: Decision tree for distinguishing thiazole regioisomers and degradation products via FTIR. Start Start: Acquire FTIR Spectrum (ATR Method) CheckNH Check 3500-3100 cm⁻¹ Region Start->CheckNH SharpDoublet Sharp Doublet Observed? (~3433/3255 cm⁻¹) CheckNH->SharpDoublet CheckCO Check 1650-1750 cm⁻¹ Region SharpDoublet->CheckCO No (Broad/Single) Result2Amino Identity: 2-Amino-4-Phenylthiazole (Stable Isomer) SharpDoublet->Result2Amino Yes (Distinct) StrongCO Strong C=O Peak Present? CheckCO->StrongCO ResultThiazolone Identity: Thiazolone / Hydrolysis Product (Failed Synthesis) StrongCO->ResultThiazolone Yes (No Ester used) Result4Amino Identity: 4-Amino-2-Phenylthiazole (Target) StrongCO->Result4Amino No (Only C=N/C=C modes) ResultEster Identity: 5-Substituted 4-Aminothiazole (Stabilized Target) StrongCO->ResultEster Yes (Ester reagent used)

Figure 1: Decision tree for distinguishing thiazole regioisomers and degradation products via FTIR.

References

  • Synthesis and Characterization of 2-Amino-4-phenylthiazole

    • Banerjee, J., et al. "Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening." International Journal of Pharmacy & Technology, 2014. Link

  • Stability of 4-Aminothiazoles

    • Silverman, R. B., et al. "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase." Beilstein Journal of Organic Chemistry, 2009. Link

  • Synthesis of Stabilized 4-Amino-2-phenylthiazoles

    • Rao, C. V., et al. "Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters."[6] Journal of Organic Chemistry, 2021. Link

  • FTIR Data for Thiazole Derivatives

    • PubChem Compound Summary: 2-Amino-4-phenylthiazole. Link

Sources

Comparative

Comparative Bioactivity Guide: 2-Phenylthiazol-4-amine vs. 2-Aminothiazole

Executive Summary: The Stability-Activity Trade-off This guide provides a technical comparison between 2-aminothiazole (2-AT) , a privileged but toxicity-prone scaffold, and 2-phenylthiazol-4-amine , a structurally disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Activity Trade-off

This guide provides a technical comparison between 2-aminothiazole (2-AT) , a privileged but toxicity-prone scaffold, and 2-phenylthiazol-4-amine , a structurally distinct isomer with unique stability challenges.

While 2-aminothiazole serves as the foundational pharmacophore for numerous FDA-approved drugs (e.g., Abafungin, Pramipexole), its utility is often limited by thyroid toxicity and metabolic activation. In contrast, 2-phenylthiazol-4-amine represents a "reversed" electronic system. It is significantly less stable in its free amine form, often tautomerizing or hydrolyzing in aqueous media, which relegates it primarily to the role of a transient intermediate for fused heterocyclic synthesis (e.g., thiazolo[4,5-d]pyrimidines) rather than a standalone drug candidate.

Key Technical Verdict:

  • 2-Aminothiazole: High Bioactivity / High Toxicity Risk / High Stability.

  • 2-Phenylthiazol-4-amine: High Lipophilicity / Low Aqueous Stability / Synthetic Intermediate Utility.

Chemical Identity & Physicochemical Profile[1][2]

The fundamental difference lies in the position of the amine group relative to the sulfur atom, which dictates the electronic delocalization and tautomeric stability.

Feature2-Aminothiazole (2-AT)2-Phenylthiazol-4-amine
Structure Amine at C2 (between S and N).Amine at C4; Phenyl at C2.[1]
CAS Registry 96-50-466787-75-5 (often cited as salt/derivative)
Electronic State Highly conjugated; amidine-like resonance stabilizes the amine.Cross-conjugated; enamine-like character at C4 makes it prone to hydrolysis.
Stability (Aqueous) High. Stable at physiological pH.Low. Prone to tautomerization to thiazol-4(5H)-one or hydrolysis.
LogP (Lipophilicity) ~0.5 (Hydrophilic)~2.5 (Lipophilic due to phenyl ring).
Primary Utility Direct pharmacophore (Kinase inhibitors).Precursor for fused ring systems.

Critical Note on Nomenclature: Do not confuse 2-phenylthiazol-4-amine with 4-phenylthiazol-2-amine (the common Hantzsch product). The latter is stable and widely used. The 4-amine isomer discussed here is chemically distinct and far more reactive.

Bioactivity & Mechanism of Action

2-Aminothiazole: The Privileged "Toxicophore"

2-AT is a "privileged scaffold" capable of binding diverse biological targets, particularly ATP-binding pockets in kinases.

  • Mechanism: The N3 nitrogen acts as a hydrogen bond acceptor, while the C2-amine acts as a donor, mimicking the adenine ring of ATP.

  • Key Targets: Cyclin-dependent kinases (CDKs), Dopamine receptors (D2/D3), and Prion protein accumulation inhibitors.

  • Toxicity Mechanism (The Liability): The unblocked C4-C5 double bond is susceptible to cytochrome P450 (CYP450) oxidation. This generates a reactive epoxide or S-oxide intermediate, leading to ring opening and the formation of reactive glyoxals, which covalently bind to thyroperoxidase, causing thyroid toxicity.

2-Phenylthiazol-4-amine: The Lipophilic Intermediate

Due to the instability of the free 4-amine, bioactivity data is primarily derived from its stabilized derivatives (e.g., amides or fused systems).

  • Mechanism: The C2-phenyl group provides a hydrophobic anchor, fitting into deep lipophilic pockets (e.g., Adenosine receptor hydrophobic channels).

  • Key Targets:

    • Adenosine Receptor Antagonists: When fused to form thiazolo[4,5-d]pyrimidines, this scaffold shows high affinity for A2A receptors.

    • Antimicrobial Agents: Phenyl-substituted thiazoles disrupt bacterial cell walls via increased membrane permeability (driven by high LogP).

  • Advantage: The substitution at C2 prevents the specific metabolic attack common to 2-unsubstituted thiazoles, potentially mitigating the specific thyroid toxicity associated with the parent 2-AT.

Visualizing the Pathways

Diagram 1: Metabolic Toxicity vs. Synthetic Utility

This diagram contrasts the metabolic activation of 2-AT with the synthetic application of 2-phenylthiazol-4-amine.

G AT 2-Aminothiazole (Stable Scaffold) CYP CYP450 Oxidation AT->CYP Metabolism Epoxide S-Oxide/Epoxide Intermediate CYP->Epoxide Tox Ring Opening -> Glyoxal (Thyroid Toxicity) Epoxide->Tox Covalent Binding PTA 2-Phenylthiazol-4-amine (Unstable Enamine) Tautomer Thiazol-4-one (Hydrolysis Product) PTA->Tautomer Aqueous Instability Fused Thiazolo[4,5-d]pyrimidine (Bioactive Drug Scaffold) PTA->Fused Reaction w/ Dielectrophiles

Caption: Top (Blue): The metabolic activation pathway of 2-aminothiazole leading to toxicity. Bottom (Red): The reactivity of 2-phenylthiazol-4-amine, showing its tendency to hydrolyze or convert into fused bioactive scaffolds.

Experimental Protocols

Protocol A: Synthesis of 2-Aminothiazole (Standard Hantzsch)

This protocol yields the stable 2-amino isomer.

  • Reagents: Thiourea (1.0 eq), Chloroacetaldehyde (1.0 eq, 50% aq. solution), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve thiourea in water/ethanol.

    • Add chloroacetaldehyde dropwise at reflux.

    • Reflux for 2 hours.

    • Cool and neutralize with NaHCO₃ to precipitate the free base.

  • Validation: MP 90°C; ¹H NMR (DMSO-d₆) shows characteristic C4/C5 doublets.

Protocol B: Synthesis of 2-Phenylthiazol-4-amine Framework

Due to the instability of the free amine, this protocol describes the formation of the stable 4-acetamido derivative or in-situ generation for fusion.

Method: Cyclization of Thiobenzamide with Chloroacetonitrile This method avoids the unstable free amine isolation by trapping or using stable precursors.

  • Reagents: Thiobenzamide (10 mmol), Chloroacetonitrile (10 mmol), Triethylamine (Et₃N), Ethanol (EtOH).

  • Step-by-Step:

    • Condensation: Mix thiobenzamide and chloroacetonitrile in anhydrous EtOH (20 mL).

    • Reflux: Heat to reflux for 4 hours. The intermediate S-cyanomethyl thioimidate forms.

    • Cyclization: Add Et₃N (2.0 eq) to induce Thorpe-Ziegler cyclization. Reflux for an additional 2 hours.

    • Isolation: Pour into ice water. The product (often isolated as the stable hydrochloride salt or immediately acylated) precipitates.

  • Critical Control Point: Do not expose the free amine to acidic aqueous conditions for extended periods, as it will hydrolyze to 2-phenylthiazol-4-one.

  • Data Support: The presence of the phenyl ring at C2 is confirmed by multiplet signals at δ 7.4–7.9 ppm in ¹H NMR.

References

  • Structure and Stability of Aminothiazoles

    • Source: Potts, K. T., & Choudhury, D. R. (1977). "Mesoionic compounds. 4-Aminothiazoles and their tautomerism." Journal of Organic Chemistry.
    • Context: Defines the instability of the 4-amino tautomer compared to the 2-amino isomer.
  • 2-Aminothiazole Toxicity Mechanisms

    • Source: Mizutani, T., et al. (2000). "Metabolism of 2-aminothiazole to a reactive intermediate by rat liver microsomes." Journal of Pharmacological Sciences.
    • Context: Establishes the S-oxidation and ring-opening p
  • Synthesis of 4-Aminothiazole Derivatives

    • Source: Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 4-Amino-thiazole." Chemische Berichte.
    • Context: The foundational method (Gewald reaction)
  • Bioactivity of Phenylthiazoles

    • Source: Das, D., et al. (2016). "Recent developments and biological activities of 2-aminothiazole derivatives." European Journal of Medicinal Chemistry.
    • Context: Comprehensive review of the SAR and kinase inhibitory potential of the thiazole scaffold.

Sources

Safety & Regulatory Compliance

Safety

2-Phenyl-1,3-thiazol-4-amine proper disposal procedures

Executive Safety Summary & Chemical Identity Operational Directive: 2-Phenyl-1,3-thiazol-4-amine (CAS: 1755-12-0) is a functionalized aminothiazole.[1][2] While often handled as a research intermediate, it must be treate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Identity

Operational Directive: 2-Phenyl-1,3-thiazol-4-amine (CAS: 1755-12-0) is a functionalized aminothiazole.[1][2] While often handled as a research intermediate, it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicological data proves otherwise.

Critical Hazard: The primary disposal risk is incompatible mixing . Aminothiazoles are electron-rich nucleophiles.[1] NEVER mix this compound (solid or solution) with strong oxidizing agents (e.g., Piranha solution, nitric acid, permanganates) or acid chlorides in a waste stream. This can trigger rapid exothermic runaway or the release of toxic nitrogen/sulfur oxides.

Property Data
Chemical Name 2-Phenyl-1,3-thiazol-4-amine
CAS Number 1755-12-0 (Note: Distinct from isomer 2-amino-4-phenylthiazole)
Molecular Formula C₉H₈N₂S
Physical State Solid (Powder/Crystalline)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Potential Sensitizer
Combustion Byproducts Nitrogen Oxides (NOx), Sulfur Oxides (SOx), Carbon Monoxide
RCRA Status (USA) Non-listed (manage as Characteristic Hazardous Waste)

Hazard Characterization & Risk Assessment

To ensure safety, we must understand the causality of the risks associated with this molecule.

  • Biological Toxicity (The "Why"): The aminothiazole pharmacophore is biologically active, often acting as a kinase inhibitor mimic. Improper disposal into water systems can affect aquatic life even at low concentrations. Protocol Implication: Zero-discharge policy. No sink disposal.

  • Chemical Reactivity (The "How"): The amine group at position 4 is basic and nucleophilic. The thiazole ring contains sulfur.

    • Incineration Requirement: Because of the sulfur content, simple combustion releases SO₂ (acid rain precursor). Waste contractors must use incinerators with alkaline scrubbers.

    • Acid Compatibility: Mixing with strong acids will protonate the amine, generating heat. While usually manageable, this changes the solubility profile, potentially precipitating solids that clog waste lines.

Pre-Disposal Stabilization & Segregation

This section outlines a self-validating system . Before moving waste to the disposal area, you must verify the state of the material.

The "Red Flag" Check (Self-Validation)

Before adding 2-Phenyl-1,3-thiazol-4-amine waste to any container, ask:

  • Is the container free of Oxidizers? (Check label for "Oxidizer" symbol).

  • Is the pH compatible? (Avoid mixing with pH < 2 waste unless intentional neutralization is part of the protocol).

Segregation Strategy
  • Solid Waste: Segregate into "Solid Toxic/Organic" drums. Double-bagging is mandatory to prevent dust generation (inhalation hazard).

  • Liquid Waste:

    • Halogenated Stream: If dissolved in DCM, Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, DMSO, Ethyl Acetate.

    • Aqueous Stream:Avoid. If unavoidable, adjust pH to 6-8 and collect in "Aqueous Toxic" carboys.

Disposal Workflow (Step-by-Step)

This protocol uses a decision-tree logic to minimize error.

Step 1: Characterize the Waste Matrix

Determine if you are disposing of pure solid, a reaction mixture, or contaminated consumables.

Step 2: Packaging & Labeling
  • Solid (Pure/High Concentration):

    • Transfer solid into a screw-top glass jar or high-density polyethylene (HDPE) wide-mouth bottle.

    • Label clearly with full chemical name and "Toxic Solid."

    • Place this container inside the main lab solid waste drum (Satellite Accumulation Area).

  • Solutions (Reaction Mother Liquors):

    • Pre-dissolve any precipitates if possible to prevent "hot spots" in the waste container.

    • Pour into the appropriate solvent waste carboy (90% capacity max).

    • Crucial: Update the waste log immediately. Note the presence of "Sulfur-containing organics" – this alerts the disposal facility to manage SOx emissions.

Step 3: The Handoff (EHS/Contractor)

Ensure the waste manifest explicitly lists "Aminothiazole Derivative." This prevents the waste from being batched with incompatible oxidizers during the consolidation phase at the transfer facility.

Visual Workflow: Decision Logic

DisposalWorkflow Start Waste Generation: 2-Phenyl-1,3-thiazol-4-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag or Seal in Jar Solid->Bagging Drum Place in Solid Toxic Waste Drum Bagging->Drum Label Label: 'Toxic, Flammable, Sulfur-Organic' Drum->Label Incinerate Final Fate: Incineration w/ Scrubber Drum->Incinerate SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo OxidizerWarn CRITICAL STOP: Is container free of Oxidizers? Halo->OxidizerWarn NonHalo->OxidizerWarn Pour Add to Carboy (Max 90% Full) OxidizerWarn->Pour If Safe Pour->Label Label->Incinerate

Figure 1: Logical decision tree for the segregation and packaging of aminothiazole waste streams.

Emergency Contingencies (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Aminothiazole dusts are respiratory irritants.[3] Clear the area.

  • PPE Upgrade: Wear nitrile gloves (double layer recommended), lab coat, and N95/P100 particulate respirator if powder is aerosolized.

  • Dry Spill Cleanup:

    • Do not use a brush (generates dust).

    • Cover with wet paper towels or oil-impregnated sweeping compound to suppress dust.[1]

    • Scoop into a wide-mouth jar.

  • Wet Spill Cleanup:

    • Absorb with vermiculite or polypropylene pads.

    • Do not use bleach (hypochlorite) to clean the surface immediately, as it may react with the amine. Use simple soap and water first, then a solvent wipe.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 123970-57-0 (2-Phenyl-1,3-thiazol-4-amine).[1][2] PubChem.[4] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]

Sources

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